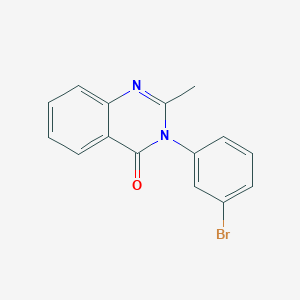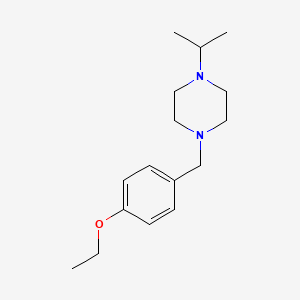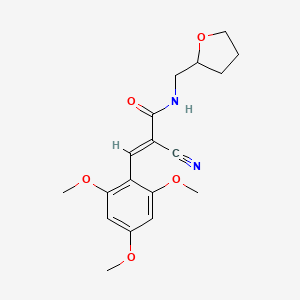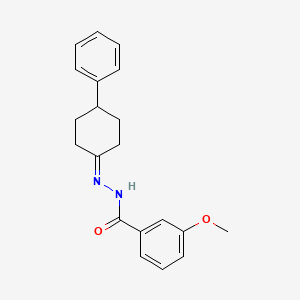![molecular formula C21H28N2O3 B10889859 [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)
[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINOMETHANONE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-one core. This core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functionalization steps to introduce the piperazine and methanone groups .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of various substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bicyclic structure and functional groups make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine: In medicine, 4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINOMETHANONE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds:
- Bicyclo[2.2.1]hept-5-en-2-one : A simpler bicyclic compound used as a precursor in the synthesis of more complex molecules .
- [Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane : Another bicyclic compound with applications in materials science .
Uniqueness: What sets 4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINOMETHANONE apart from similar compounds is its combination of a bicyclic core with piperazine and methanone functional groups
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N2O3/c1-25-18-4-3-5-19(26-2)20(18)21(24)23-10-8-22(9-11-23)14-17-13-15-6-7-16(17)12-15/h3-7,15-17H,8-14H2,1-2H3 |
InChI Key |
IQEOHRCIEBNFBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B10889776.png)



![2-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B10889799.png)
![N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B10889801.png)
![2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B10889815.png)
![N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10889820.png)
![{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889824.png)
![Cyclopropyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10889835.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
![methyl 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889865.png)

![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)
